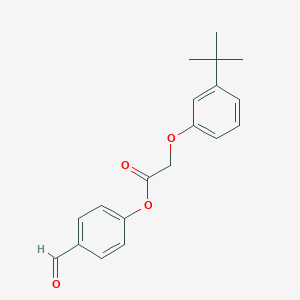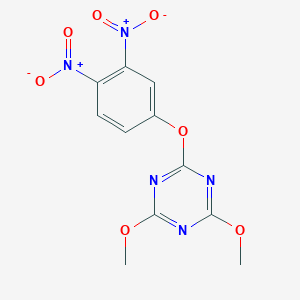
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Heptylthio Group: The heptylthio group can be introduced via nucleophilic substitution reactions, where a heptylthiol reacts with a suitable leaving group on the triazine ring.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yields and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The heptylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
科学研究应用
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
3-(Heptylthio)-5,6-bis(4-chlorophenyl)-1,2,4-triazine: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
3-(Heptylthio)-5,6-bis(4-hydroxyphenyl)-1,2,4-triazine: Contains hydroxyphenyl groups, which may confer different chemical and biological properties.
Uniqueness
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is unique due to the presence of methoxyphenyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
属性
分子式 |
C24H29N3O2S |
|---|---|
分子量 |
423.6g/mol |
IUPAC 名称 |
3-heptylsulfanyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C24H29N3O2S/c1-4-5-6-7-8-17-30-24-25-22(18-9-13-20(28-2)14-10-18)23(26-27-24)19-11-15-21(29-3)16-12-19/h9-16H,4-8,17H2,1-3H3 |
InChI 键 |
CSHUIVWHJKLAKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
规范 SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458946.png)
![3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458948.png)









